molecular formula C7H12ClNO B13140096 1-(Furan-3-YL)propan-2-amine hcl

1-(Furan-3-YL)propan-2-amine hcl

Cat. No.: B13140096
M. Wt: 161.63 g/mol
InChI Key: HYMCNKLBPONNLG-UHFFFAOYSA-N
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Description

1-(Furan-3-YL)propan-2-amine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-(Furan-3-YL)propan-2-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods often involve the use of more scalable and efficient processes. For instance, catalytic hydrogenation of the nitroalkene intermediate can be employed to achieve higher yields and purity. Additionally, continuous flow reactors may be used to enhance the reaction efficiency and reduce production costs .

Chemical Reactions Analysis

1-(Furan-3-YL)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild oxidizing agents for selective oxidation, hydrogenation catalysts for reduction, and electrophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Furan-3-YL)propan-2-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-3-YL)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-(Furan-3-YL)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-(Furan-3-YL)propan-2-amine hydrochloride lies in its specific structural arrangement, which imparts unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

1-(furan-3-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H

InChI Key

HYMCNKLBPONNLG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=COC=C1)N.Cl

Origin of Product

United States

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